molecular formula C28H53N7O8 B12536510 L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine CAS No. 655230-55-0

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine

Cat. No.: B12536510
CAS No.: 655230-55-0
M. Wt: 615.8 g/mol
InChI Key: OFGVZFQUFJYSGS-ZXYIWLIBSA-N
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Description

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine is a hexapeptide composed of six amino acids: L-serine, L-isoleucine, D-lysine, L-valine, L-alanine, and L-valine. This compound is part of a broader class of peptides that play crucial roles in various biological processes. Peptides like this compound are often studied for their potential therapeutic applications and their ability to interact with specific molecular targets in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-isoleucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-lysine, L-valine, L-alanine, and L-valine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can produce serine hydroxyl derivatives, while substitution reactions can yield modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements and medical treatments.

    N-Acetylmuramyl-L-alanyl-D-isoglutamine: An adjuvant peptide used in immunological research.

    Dabcyl-KTSAVLQSGFRKME-Edans trifluoroacetate: A synthetic peptide used in fluorescence-based assays.

Uniqueness

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine is unique due to its specific sequence and the presence of both L- and D-amino acids, which can influence its biological activity and stability

Properties

CAS No.

655230-55-0

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19+,20-,21-,22-/m0/s1

InChI Key

OFGVZFQUFJYSGS-ZXYIWLIBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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